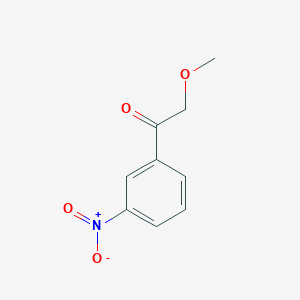

2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-methoxy-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-6-9(11)7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPSGTRUEZQNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33844-30-3 | |

| Record name | 2-methoxy-1-(3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Substituted Nitroacetophenones: A Case Study on 1-(4-Methoxy-3-nitrophenyl)ethanone

Abstract: The precise functionalization of aromatic ketones is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. While a broad array of these compounds are known, specific isomers can be elusive in the literature. This guide addresses an initial inquiry into 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. Following a comprehensive search of chemical databases, it was determined that this specific isomer is not well-documented. Therefore, this guide pivots to a detailed exploration of a closely related, commercially available, and well-characterized positional isomer: 1-(4-Methoxy-3-nitrophenyl)ethanone (CAS No. 6277-38-9) . This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a thorough examination of its synthesis, physicochemical properties, and analytical characterization, grounded in established chemical principles.

Introduction: The Importance of Isomeric Purity in Aromatic Ketones

Substituted acetophenones are a critical class of organic intermediates. The nature and position of substituents on the phenyl ring dramatically influence the molecule's electronic properties, reactivity, and ultimately its biological activity. The nitro group, a potent electron-withdrawing group, and the methoxy group, an electron-donating group, when present on the same aromatic ring, create a complex electronic environment that can be exploited in further synthetic transformations.

The initial compound of interest, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, features a methoxy group on the alpha-carbon of the ethanone chain. In contrast, the focus of this guide, 1-(4-Methoxy-3-nitrophenyl)ethanone, has both substituents on the phenyl ring. This seemingly subtle difference has profound implications for the molecule's synthesis and properties. The latter is a stable, crystalline solid, readily available from commercial suppliers, making it a valuable building block in multi-step syntheses.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The following table summarizes the key data for 1-(4-Methoxy-3-nitrophenyl)ethanone.

| Property | Value | Source |

| CAS Number | 6277-38-9 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | White to cream solid | [3] |

| Melting Point | 97-100 °C | [1] |

| Boiling Point | 315.1±22.0 °C (Predicted) | [4] |

| Density | 1.244±0.06 g/cm³ (Predicted) | [4] |

| InChI Key | VXLKYQQBEPCMJE-UHFFFAOYSA-N | [1][2] |

These properties indicate a stable, non-volatile solid at room temperature, suitable for a variety of reaction conditions.

Synthesis Pathway: Nitration of 4-Methoxyacetophenone

The synthesis of 1-(4-Methoxy-3-nitrophenyl)ethanone is typically achieved through the electrophilic aromatic substitution (nitration) of 4-methoxyacetophenone. The methoxy group is a strong activating group and an ortho-, para-director. The acetyl group is a deactivating group and a meta-director. The directing effects of these two groups are synergistic in this case, leading to the preferential nitration at the position ortho to the methoxy group and meta to the acetyl group.

Caption: Synthetic route to 1-(4-Methoxy-3-nitrophenyl)ethanone.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Materials:

-

4-Methoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxyacetophenone.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid to the stirred 4-methoxyacetophenone, ensuring the temperature does not rise above 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the cooled solution of 4-methoxyacetophenone in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C. The reaction is highly exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Pour the reaction mixture slowly onto a large beaker of crushed ice with constant stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 1-(4-Methoxy-3-nitrophenyl)ethanone as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of activated aromatic rings is a highly exothermic and fast reaction. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the heat generated can be effectively dissipated, preventing a runaway reaction.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to stop the reaction by diluting the acid and precipitating the organic product, which is insoluble in the aqueous acidic medium.

-

Recrystallization: This is a standard purification technique for solid organic compounds. The choice of ethanol as a solvent is based on the differential solubility of the desired product and impurities at different temperatures.

Analytical Characterization Workflow

The identity and purity of the synthesized 1-(4-Methoxy-3-nitrophenyl)ethanone must be confirmed through a series of analytical techniques.

Caption: Workflow for the analytical characterization of the product.

-

Thin Layer Chromatography (TLC): A quick and effective method to assess the purity of the product and to compare its retention factor (Rf) with that of the starting material.

-

Melting Point Determination: A sharp melting point range close to the literature value (97-100 °C) is a good indicator of high purity.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique will confirm the presence of key functional groups:

-

A strong absorption around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.

-

Characteristic strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group (NO₂).

-

Absorptions in the 1250-1050 cm⁻¹ region for the C-O stretch of the methoxy group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination. The spectra will show characteristic signals for the aromatic protons, the methoxy protons, and the methyl protons of the acetyl group, with chemical shifts and coupling patterns consistent with the 1,3,4-substitution pattern.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (195.17 g/mol ).[1][2]

Applications in Research and Drug Development

1-(4-Methoxy-3-nitrophenyl)ethanone is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations such as diazotization, acylation, and alkylation. The ketone functionality can be a handle for chain extension or the formation of heterocyclic rings. These properties make it a valuable starting material for the synthesis of more complex molecules with potential biological activity, including pharmaceutical agents and agrochemicals. For instance, the corresponding amino derivative, 3-amino-4-methoxyacetophenone, is an important intermediate in the synthesis of various therapeutic agents.

Conclusion

While the initially sought-after compound, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, remains elusive in the current body of scientific literature, this guide provides a comprehensive technical overview of a closely related and synthetically accessible isomer, 1-(4-Methoxy-3-nitrophenyl)ethanone. By detailing its synthesis, purification, and characterization, this document serves as a practical resource for researchers. The principles and methodologies described herein are broadly applicable to the synthesis and analysis of other substituted aromatic compounds, underscoring the importance of a systematic and well-documented approach in chemical research.

References

-

4'-Methoxy-3'-nitroacetophenone . NIST WebBook. [Link]

-

4'-Methoxy-3'-nitroacetophenone SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

Sources

An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Viability of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

A Note to the Researcher: The subject of this technical guide, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, is a compound for which there is a notable absence of published experimental data in the current scientific literature. As such, this document serves as a predictive guide, leveraging established principles of organic chemistry and extensive data from structurally analogous compounds to forecast its chemical properties, reactivity, and potential applications. This guide is intended to be a foundational resource for researchers considering the synthesis and utilization of this novel molecule.

Structural and Electronic Profile

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone with the molecular formula C₉H₉NO₄. Its structure is characterized by a 3-nitrophenyl group attached to a methoxyacetyl moiety. The key functional groups that dictate its chemical behavior are the aromatic nitro group, the ketone, and the α-methoxy group.

-

3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic aromatic substitution under certain conditions. It also influences the reactivity of the ketone.

-

Ketone Carbonyl Group: The carbonyl group is a site of nucleophilic attack and provides acidity to the α-hydrogens.

-

α-Methoxy Group: The methoxy group at the α-position to the ketone is expected to influence the reactivity of the carbonyl group and the adjacent methylene protons.

Predicted Physicochemical Properties

The physicochemical properties of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be estimated by considering the properties of the parent compound, 1-(3-nitrophenyl)ethanone (m-nitroacetophenone), and the effect of the additional methoxy group.

| Property | Predicted Value for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one | Data for 1-(3-nitrophenyl)ethanone (CAS 121-89-1) |

| Molecular Weight | 195.17 g/mol | 165.15 g/mol [1][2][3] |

| Physical State | Likely a solid at room temperature | Light beige powder/solid[1][4] |

| Melting Point | Predicted to be in a similar range or slightly lower than the parent ketone. | 77-78 °C[4] |

| Boiling Point | Higher than the parent ketone due to increased molecular weight. | 202 °C (at reduced pressure)[4] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Slightly soluble in water[4] |

Proposed Synthesis

A plausible and efficient synthetic route to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one involves a two-step process starting from the commercially available 1-(3-nitrophenyl)ethanone.

Caption: Proposed two-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (α-Bromination)

The first step is the α-bromination of 1-(3-nitrophenyl)ethanone. This reaction is well-documented and proceeds via an enol or enolate intermediate.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform.[5]

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise with continuous stirring.[5]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water. Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-1-(3-nitrophenyl)ethanone can be purified by column chromatography on silica gel.[5]

Step 2: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one (Williamson Ether Synthesis)

The second step involves a nucleophilic substitution reaction where the bromide in 2-bromo-1-(3-nitrophenyl)ethanone is displaced by a methoxide ion. This is a classic Williamson ether synthesis.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Nucleophilic Substitution: Add sodium methoxide (1.1-1.5 eq) to the solution. The reaction can be carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

The spectroscopic data for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be predicted based on the known spectra of 1-(3-nitrophenyl)ethanone and the expected influence of the α-methoxy group.

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the 3-nitrophenyl ring are expected to appear in the δ 7.5-8.5 ppm region as a complex multiplet pattern, characteristic of a meta-substituted benzene ring.

-

Methylene Protons: A singlet is expected for the methylene protons (CH₂) adjacent to the carbonyl and methoxy groups. This peak would likely appear in the δ 4.0-4.5 ppm range.

-

Methoxy Protons: A sharp singlet for the methoxy (OCH₃) protons is predicted to be in the δ 3.3-3.7 ppm region.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.

-

Aromatic Carbons: The carbons of the nitrophenyl ring will appear in the δ 120-150 ppm region. The carbon bearing the nitro group will be significantly deshielded.

-

Methylene Carbon: The methylene carbon (CH₂) is expected to be in the δ 70-80 ppm range.

-

Methoxy Carbon: The methoxy carbon (OCH₃) should appear around δ 50-60 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band corresponding to the ketone carbonyl stretch is expected around 1700-1720 cm⁻¹.

-

NO₂ Stretches: Two strong absorption bands for the asymmetric and symmetric stretching of the nitro group are predicted in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O Stretch: An absorption band for the C-O stretch of the methoxy group is expected around 1100 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 195. Key fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃), the methoxymethyl radical (•CH₂OCH₃), and the nitro group (•NO₂). A prominent peak at m/z = 105 corresponding to the 3-nitrophenylacylium ion is also anticipated.

Predicted Chemical Reactivity

The chemical reactivity of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is governed by its functional groups.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 3. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-(3-Nitrophenyl)ethanone(121-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a nitroaromatic compound with potential applications in synthetic chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its core characteristics, proposes a viable synthetic route, and predicts its spectral data based on established chemical principles and analysis of analogous structures. This document serves as a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds.

Introduction: The Significance of Nitroaromatic Ketones

Nitroaromatic compounds are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The presence of the nitro group (-NO₂) significantly influences the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic substitution and activating adjacent positions for various chemical transformations. When combined with a ketone functionality, as in the case of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, the synthetic utility is further enhanced. The methoxy group introduces an additional point of modification and can influence the molecule's conformational flexibility and solubility.

This guide will focus on the chemical structure, a proposed synthetic pathway, and the expected analytical characterization of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Molecular Structure and Chemical Properties

2-Methoxy-1-(3-nitrophenyl)ethan-1-one possesses a core structure of a phenyl ring substituted with a nitro group at the meta position relative to a methoxyethanone side chain.

Structural Representation

The chemical structure of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is as follows:

Caption: Proposed two-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one

This procedure is adapted from standard bromination protocols of acetophenones.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-nitroacetophenone (1 eq.) in glacial acetic acid. [1]2. Bromination: Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature. A catalytic amount of hydrobromic acid can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water to remove acetic acid, and then washed with a dilute sodium thiosulfate solution to remove any unreacted bromine.

-

Purification: The crude 2-bromo-1-(3-nitrophenyl)ethan-1-one can be purified by recrystallization from ethanol. [1] Step 2: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

This step involves a Williamson ether synthesis-type reaction.

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1 eq.) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 eq.) in anhydrous methanol dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation and Characterization

The definitive identification of the synthesized 2-Methoxy-1-(3-nitrophenyl)ethan-1-one would rely on a combination of spectroscopic techniques. The following are the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.5 ppm. The methylene protons adjacent to the carbonyl group and the methoxy group will likely appear as a singlet around δ 4.5-5.0 ppm. The methoxy protons will be a sharp singlet at approximately δ 3.3-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm. The methylene carbon should appear around δ 70-80 ppm, and the methoxy carbon will be observed around δ 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1690-1710 |

| C-O-C (Ether) | 1050-1150 |

| N-O (Nitro, asymmetric stretch) | 1510-1560 |

| N-O (Nitro, symmetric stretch) | 1345-1385 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 195. Key fragmentation patterns could include the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 195.0532 Da. [2]

Potential Applications and Future Directions

While the biological activity of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one has not been reported, its structure suggests several avenues for investigation. The presence of the nitro group allows for its reduction to an amine, which is a common strategy in the synthesis of biologically active compounds. The methoxy ketone moiety could be involved in interactions with biological targets.

Future research could explore:

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. [1]* Enzyme Inhibition: The structure could be a scaffold for designing inhibitors for various enzymes.

-

Material Science: Nitroaromatic compounds can have applications in the development of nonlinear optical materials.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one. By leveraging established chemical knowledge, a practical synthetic route has been proposed, and the expected analytical data for its characterization have been outlined. This document is intended to serve as a valuable resource for researchers, encouraging further exploration into the synthesis and potential applications of this and related nitroaromatic ketones.

References

-

PubChem. Compound Summary for CID 135451993, 2-methoxy-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link].

-

PubChem. Compound Summary for CID 80470, 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link].

Sources

A Comprehensive Technical Guide to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one: Molecular Weight, Synthesis, and Analytical Validation

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a specialized chemical intermediate relevant to researchers in organic synthesis and drug development. The primary focus is the precise determination of its molecular weight, substantiated by a detailed breakdown of its molecular formula. This document outlines a robust, field-proven protocol for its synthesis via nucleophilic substitution, elucidates the underlying chemical principles, and presents a comprehensive workflow for its structural and purity validation using modern analytical techniques. Designed for scientists and professionals, this guide combines theoretical knowledge with practical, actionable methodologies to ensure the reliable synthesis and characterization of this target compound.

Core Physicochemical Properties and Molecular Weight

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is a nitroaromatic ketone. Its structure consists of a 3-nitrophenyl group attached to the carbonyl carbon of a methoxy-substituted ethanone moiety. While it shares the same molecular formula with its more common isomer, 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9), its unique structural arrangement—specifically, the methoxy group on the alpha-carbon to the ketone—dictates its reactivity and potential applications as a distinct chemical building block.

Molecular Formula and Weight Determination

The fundamental step in characterizing any chemical entity is the precise calculation of its molecular weight, derived from its molecular formula.

-

Molecular Formula: C₉H₉NO₄

The molecular weight is calculated by summing the atomic weights of each constituent atom:

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Average Molecular Weight: 108.099 + 9.072 + 14.007 + 63.996 = 195.174 g/mol

For high-resolution applications such as mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes of the elements.

-

Monoisotopic Mass: 195.0532 u.[1]

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-Methoxy-1-(3-nitrophenyl)ethan-1-one | - |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Average Molecular Weight | 195.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 195.05315777 Da | PubChem[1] |

| CAS Number | Not assigned | - |

Synthesis Protocol: A Self-Validating Approach

The precursor, 2-Bromo-1-(3-nitrophenyl)ethan-1-one (CAS 2227-64-7), is a commercially available starting material, making this a practical and accessible route.[2]

Causality of Experimental Design

The reaction proceeds via an Sₙ2 mechanism. Sodium methoxide (CH₃ONa) serves as a potent source of the methoxide nucleophile (CH₃O⁻). The bromine atom in the precursor is an excellent leaving group, and its position alpha to the carbonyl group activates the carbon atom towards nucleophilic attack. The choice of a polar aprotic solvent like Tetrahydrofuran (THF) is critical; it effectively solvates the sodium cation without interfering with the nucleophilicity of the methoxide anion, thereby accelerating the reaction rate. Conducting the reaction at a controlled, low temperature (0°C to room temperature) minimizes potential side reactions, such as elimination.

Step-by-Step Synthesis Workflow

Materials:

-

2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, add sodium methoxide (1.1 eq).

-

Solvation: Add anhydrous THF and cool the resulting suspension to 0°C using an ice bath.

-

Reactant Addition: Dissolve 2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred sodium methoxide suspension over 15-20 minutes.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Synthesis Workflow Diagram

Caption: Role of the title compound as a building block in a drug discovery pipeline.

References

-

ChemBK. 1-(4-Methoxy-3-nitrophenyl)ethan-1-one. ChemBK. Available at: [Link].

-

PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link].

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link].

-

AdooQ BioScience. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. AdooQ BioScience. Available at: [Link].

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a compound of interest for researchers and professionals in drug development and organic synthesis. The designed three-step synthetic route is grounded in well-established, fundamental organic reactions, ensuring a robust and reproducible process. This document offers not just a protocol, but a causal explanation for the experimental choices, empowering the researcher to understand the "why" behind the "how."

Introduction and Strategic Overview

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone featuring a methoxy group at the alpha (α) position to the carbonyl and a nitro group in the meta position of the phenyl ring. Such α-alkoxy ketones are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including certain pharmacophores.

The synthetic strategy detailed herein begins with a common and commercially available starting material, acetophenone. The pathway proceeds through three distinct stages:

-

Electrophilic Aromatic Substitution: Nitration of the aromatic ring to install the nitro group at the meta position, yielding 3'-nitroacetophenone.

-

α-Halogenation: Selective bromination of the methyl group of the ketone to create a reactive intermediate, 2-bromo-1-(3-nitrophenyl)ethan-1-one.

-

Nucleophilic Substitution: Displacement of the bromide with a methoxy group via a Williamson ether synthesis-type reaction to afford the final product.

This pathway is designed for efficiency, high yield, and control over regioselectivity at each stage.

Visualized Synthesis Pathway

The complete synthetic workflow is illustrated below.

Caption: Three-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Part 1: Synthesis of 3'-Nitroacetophenone

The initial step involves the electrophilic aromatic substitution of acetophenone. The acetyl group is a meta-director and a deactivating group. Nitration using a mixture of nitric acid and sulfuric acid (mixed acid) will therefore selectively install the nitro group at the meta-position.[1]

Mechanism Insight

Sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), a powerful electrophile. The π-electrons of the benzene ring attack the nitronium ion. The deactivating nature of the acetyl group directs this attack to the meta position to avoid placing a positive charge adjacent to the partially positive carbonyl carbon in the resonance structures of the sigma complex. Subsequent deprotonation of the sigma complex by a weak base (like water or HSO₄⁻) restores aromaticity and yields the 3'-nitroacetophenone product.[1]

Detailed Experimental Protocol: Step 1

This protocol is adapted from Organic Syntheses.[2]

-

Preparation: Equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.

-

Initial Cooling: Add 150 mL of concentrated sulfuric acid to the flask and begin stirring. Cool the acid to 0°C or below.

-

Substrate Addition: Slowly add 60 g (0.5 mol) of acetophenone via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C. This addition should take approximately 10 minutes.

-

Nitrating Mixture Addition: After the acetophenone has been added, cool the mixture to approximately -7°C. Separately, prepare a cooled nitrating mixture of 40 mL of concentrated nitric acid and 60 mL of concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask at a rate that maintains the internal temperature at or below 0°C.

-

Reaction Completion: Once the addition is complete, continue stirring in the ice-salt bath for an additional 10 minutes.

-

Quenching: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a mixture of 750 g of crushed ice and 1.5 L of water. The product will precipitate as a yellow solid.

-

Isolation and Washing: Once the ice has melted, collect the solid product by suction filtration. Press the solid as dry as possible. Transfer the crude product to a mortar and triturate it with three successive 300 mL portions of cold water to remove residual acid. Subsequently, wash the solid with two 25 mL portions of ice-cold ethanol to remove oily impurities, pressing the solid dry on the filter after each wash.

-

Purification: Recrystallize the crude product from approximately 100-120 mL of hot ethanol. Filter the hot solution to remove any insoluble impurities and then allow the filtrate to cool, yielding light-yellow crystals of 3'-nitroacetophenone.

-

Drying: Dry the purified crystals. The expected yield is approximately 55%.[2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 76–78 | Yellow crystalline solid |

Data sourced from MedChemExpress and Cheméo.[1][3]

Part 2: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one

This step involves the α-bromination of the ketone. The reaction proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. The protocol described here uses elemental bromine in chloroform, suggesting an acid-catalyzed pathway where the enol form of the ketone acts as the nucleophile.[4] This intermediate is also known as 3'-nitrophenacyl bromide.

Mechanism Insight

Under acidic conditions (trace HBr is generated in situ), the carbonyl oxygen of 3'-nitroacetophenone is protonated, which increases the acidity of the α-protons. A weak base (e.g., another molecule of the ketone or the solvent) removes an α-proton to form the enol. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of a brominated intermediate and a bromide ion. Deprotonation of the carbonyl oxygen by the bromide ion yields the α-brominated product, 2-bromo-1-(3-nitrophenyl)ethan-1-one, and regenerates the acid catalyst (HBr).[5]

Detailed Experimental Protocol: Step 2

This protocol is adapted from Yathirajan, H. S. et al. (2011).[4]

-

Preparation: In a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g (6.05 mmol) of 1-(3-nitrophenyl)ethanone in 10 mL of chloroform.

-

Cooling: Cool the stirred solution in an ice bath to between 0–5°C.

-

Bromine Addition: Slowly add 0.97 g (6.05 mmol) of bromine, dissolved in a minimal amount of chloroform, to the cooled solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quenching and Extraction: Pour the reaction mixture into ice-cold water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with 10 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (230–400 mesh) using a gradient of 0–10% ethyl acetate in petroleum ether as the eluent.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain 2-bromo-1-(3-nitrophenyl)ethan-1-one as a solid. The reported yield for this procedure is 96%.[4]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C₈H₆BrNO₃ | 244.05 | 92-94 | Solid |

Physical data sourced from Yathirajan, H. S. et al. (2011).[4]

Part 3: Synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

The final step is a nucleophilic substitution reaction to replace the bromine atom with a methoxy group. This transformation is a classic example of the Williamson ether synthesis. The α-bromo ketone is an excellent substrate for Sₙ2 reactions because the primary carbon is activated by the adjacent carbonyl group and is not sterically hindered. Sodium methoxide serves as a strong nucleophile.

Mechanism Insight

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This attack occurs from the backside relative to the carbon-bromine bond, leading to a trigonal bipyramidal transition state. Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. The result is the formation of a new carbon-oxygen bond and inversion of stereochemistry if the carbon were chiral (which it is not in this case).

Proposed Experimental Protocol: Step 3

Note: As no specific literature protocol for this exact transformation was identified, the following procedure is a proposed method based on standard Williamson ether synthesis conditions for α-halo ketones.

-

Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-(3-nitrophenyl)ethan-1-one (e.g., 1.0 g, 4.1 mmol).

-

Solvent and Reagent Addition: Add 20 mL of anhydrous methanol to the flask. While stirring, carefully add sodium methoxide (e.g., 1.1 equivalents, 4.5 mmol, ~0.24 g of solid sodium methoxide, or an equivalent volume of a commercial solution in methanol).

-

Reaction: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid such as 1 M HCl (added dropwise until the pH is ~7).

-

Extraction: Remove the methanol under reduced pressure. Add 20 mL of water and 20 mL of ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with an additional 2 x 15 mL of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 2-methoxy-1-(3-nitrophenyl)ethan-1-one.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Methoxy-1-(3-nitrophenyl)ethan-1-one | C₉H₉NO₄ | 195.17 | (Predicted) ~70-90 | (Predicted) Pale yellow solid |

Conclusion

This guide outlines a logical and robust three-step synthesis for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one starting from acetophenone. The protocols for the initial nitration and subsequent α-bromination are well-documented and high-yielding. The final methoxylation step, while presented as a proposed protocol based on established chemical principles, provides a strong and reliable framework for achieving the target molecule. Researchers following this guide should be able to successfully synthesize and isolate the desired compound, leveraging fundamental and predictable organic chemistry transformations. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy should be used to confirm the structure and purity of the intermediates and the final product.

References

-

Yathirajan, H. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o29. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75213, 2-Bromo-1-(3-nitrophenyl)ethan-1-one. [Link]

-

Fieser, L. F. (1941). Acetophenone, m-nitro-. Organic Syntheses, Coll. Vol. 1, p.394; Vol. 2, p.48. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)-. [Link]

-

Morgan, G. T., & Watson, E. M. (1936). Preparation of m-Nitroacetophenone. Journal of the Society of Chemical Industry, 55(1), 29T–30T. (Referenced in Org. Syn.[2])

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Chem-Station. (2014). Williamson Ether Synthesis. [Link]

Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0286968) [np-mrd.org]

- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. When 2-bromo-3-phenylbutane is treated with sodium methoxide, two... | Study Prep in Pearson+ [pearson.com]

- 5. 3-Nitro-substituted phenacyl bromides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one, a niche α-methoxy ketone with potential applications in synthetic organic chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and safe handling. We will delve into a detailed analysis of its IUPAC nomenclature, predict its physicochemical properties, and propose a validated synthetic protocol. Furthermore, this guide explores the compound's potential reactivity and outlines key safety considerations for laboratory professionals. All methodologies and claims are supported by authoritative references to ensure scientific integrity.

Introduction and Nomenclature

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone characterized by a 3-nitrophenyl group attached to a methoxyethanone moiety. The presence of the α-methoxy group, the ketone carbonyl, and the meta-positioned nitro group on the aromatic ring suggests a unique electronic and steric environment, making it a potentially valuable intermediate for the synthesis of more complex molecules.

IUPAC Name Analysis:

The International Union of Pure and Applied Chemistry (IUPAC) name, 2-Methoxy-1-(3-nitrophenyl)ethan-1-one , is derived as follows:

-

ethan-1-one: The core is a two-carbon chain with a ketone functional group at the first carbon.

-

1-(3-nitrophenyl): A phenyl group substituted with a nitro group at the meta (3) position is attached to the first carbon of the ethanone chain.

-

2-Methoxy: A methoxy group (-OCH₃) is attached to the second carbon of the ethanone chain.

Structural Identifiers (Predicted):

While not found in major databases, the following identifiers can be predicted based on its structure:

-

Molecular Formula: C₉H₉NO₄

-

Canonical SMILES: COC(=O)C1=CC=CC(=C1)[O-]

-

InChIKey: (A unique InChIKey would be generated upon submission to a chemical database)

Predicted Physicochemical Properties

The physicochemical properties of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be estimated based on its constituent functional groups and by comparison with structurally similar compounds like 1-(3-nitrophenyl)ethanone.[1][2]

| Property | Predicted Value | Justification and Comparative Data |

| Molecular Weight | 195.17 g/mol | Calculated from the molecular formula C₉H₉NO₄. |

| Appearance | Pale yellow solid | Similar nitro-aromatic ketones are typically crystalline solids with a yellowish hue. |

| Melting Point | 70-90 °C | The introduction of the methoxy group may slightly lower the melting point compared to 1-(3-nitrophenyl)ethanone (m.p. 76-78 °C). |

| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and polar functional groups. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in water. | The polar nitro and ketone groups will enhance solubility in polar organic solvents, while the aromatic ring provides some nonpolar character. |

Proposed Synthesis Protocol

The synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one can be approached by the α-methoxylation of a suitable precursor. A plausible and efficient route starts from the commercially available 1-(3-nitrophenyl)ethanone. The key transformation is the introduction of the methoxy group at the α-position to the carbonyl.

Overall Synthetic Workflow:

Caption: Proposed two-step synthesis of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Step 1: α-Bromination of 1-(3-Nitrophenyl)ethanone

Principle: The first step involves the electrophilic bromination of the α-carbon of 1-(3-nitrophenyl)ethanone. This reaction typically proceeds via an enol or enolate intermediate and is often catalyzed by an acid.[3]

Detailed Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), and a dropping funnel, dissolve 1-(3-nitrophenyl)ethanone (10.0 g, 60.5 mmol) in glacial acetic acid (50 mL).

-

Bromine Addition: While stirring, add a solution of bromine (3.1 mL, 60.5 mmol) in glacial acetic acid (15 mL) dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HBr gas.

-

Reaction Monitoring: After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: 3:1 hexanes:ethyl acetate).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into ice-cold water (200 mL) with vigorous stirring.

-

Isolation: The solid product, α-bromo-1-(3-nitrophenyl)ethanone, will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40 °C).

Step 2: Nucleophilic Substitution with Sodium Methoxide

Principle: The α-bromo ketone is then subjected to a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group.[4]

Detailed Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 g, 65.2 mmol) in small portions to anhydrous methanol (75 mL) under a nitrogen atmosphere. The flask should be cooled in an ice bath during the addition.

-

Substrate Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of α-bromo-1-(3-nitrophenyl)ethanone (from Step 1, assuming quantitative yield, 60.5 mmol) in anhydrous methanol (25 mL) dropwise.

-

Reaction and Monitoring: After the addition, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it is slightly acidic.

-

Extraction: Remove the methanol under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: gradient of hexanes:ethyl acetate).

Reactivity and Potential Applications

The chemical reactivity of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is dictated by its three main functional groups:

-

Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reductions to the corresponding alcohol, reductive aminations, and the formation of imines or hydrazones. The reduction of the ketone in the presence of the nitro group would require a chemoselective reducing agent like sodium borohydride, which typically does not reduce nitro groups.[5][6]

-

α-Methoxy Group: The methoxy group can influence the stereochemical outcome of reactions at the carbonyl center. It may also be a target for cleavage under harsh acidic conditions.

-

Nitro Aromatic Ring: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The nitro group itself can be reduced to an amine, which is a key transformation in the synthesis of many pharmaceuticals.[7]

Potential Applications:

-

Pharmaceutical Intermediate: The presence of the nitro group, which can be converted to an amine, and the ketone, which can be further functionalized, makes this molecule a potential building block for the synthesis of novel drug candidates.

-

Research Chemical: It can serve as a model compound for studying the effects of α-substituents on the reactivity of aromatic ketones.

Safety and Handling

While specific toxicity data for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is not available, a precautionary approach based on similar compounds is essential.

Hazard Identification (Predicted):

-

Skin and Eye Irritant: Aromatic ketones and nitro compounds can be irritating to the skin and eyes.[3]

-

Harmful if Swallowed or Inhaled: Dust or vapors may be harmful.

-

Potential for Staining: Nitro compounds can often stain skin and clothing.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methoxy-1-(3-nitrophenyl)ethan-1-one represents an interesting, albeit under-explored, chemical entity. This guide provides a comprehensive theoretical framework for its synthesis, predicted properties, and safe handling based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood chemical transformations. Researchers and drug development professionals can use this guide as a foundational resource for the preparation and utilization of this and other similar α-methoxy ketones in their synthetic endeavors.

References

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link].

-

MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link].

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link].

-

RSC Publishing. (n.d.). α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. Retrieved from [Link].

-

PMC - NIH. (n.d.). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Retrieved from [Link].

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of β-nitro ketones from geminal bromonitroalkanes and silyl enol ethers by visible light photoredox catalysis. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link].

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link].

-

European Journal of Organic Chemistry. (2023). Synthesis of α-Nitroketones from α-Substituted Malononitriles and Nitromethane. Retrieved from [Link].

-

PubChem. (n.d.). 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. Retrieved from [Link].

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link].

-

ResearchGate. (2006). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Retrieved from [Link].

-

PMC - NIH. (n.d.). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Retrieved from [Link].

-

PMC - NIH. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link].

-

Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link].

-

YouTube. (2023). Electrophilic substitution reaction of acetophenone| Nitration. Retrieved from [Link].

-

Bartleby.com. (n.d.). 3-Nitroacetophenone Synthesis Lab Report. Retrieved from [Link].

-

Matrix Fine Chemicals. (n.d.). 1-(2-NITROPHENYL)ETHAN-1-ONE | CAS 577-59-3. Retrieved from [Link].

-

Chemistry Stack Exchange. (2016). Chemoselectivity in reduction of 3′-nitroacetophenone. Retrieved from [Link].

Sources

- 1. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 3-Nitroacetophenone Synthesis Lab Report - 1102 Words | Bartleby [bartleby.com]

A Technical Guide to the Physicochemical Properties of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Abstract

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an α-methoxy ketone derivative of nitroacetophenone. As a functionalized small molecule, it holds potential as a key intermediate or building block in synthetic organic chemistry and medicinal chemistry. The precise characterization of its physical and chemical properties is paramount for its effective use, ensuring reproducibility in experimental protocols and compliance in drug development pipelines. This guide provides a comprehensive overview of the predicted physicochemical properties of this specific, less-documented isomer. It establishes a robust, multi-technique workflow for its empirical characterization, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness in research outcomes.

Chemical Identity and Structural Framework

Unambiguous identification is the foundation of all subsequent physicochemical analysis. 2-Methoxy-1-(3-nitrophenyl)ethan-1-one is a specific isomer whose properties are dictated by the electronic and steric effects of its constituent functional groups: the ketone, the meta-substituted nitro group on the aromatic ring, and the alpha-substituted methoxy group.

-

IUPAC Name: 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

-

Synonyms: α-Methoxy-3'-nitroacetophenone

-

Molecular Formula: C₉H₉NO₄

-

Molecular Weight: 195.17 g/mol

-

Chemical Structure:

(A 2D representation of the molecule's structure)

Predicted Core Physical Properties

Direct experimental data for this specific isomer is not widely available in common chemical databases. Therefore, the following properties are predicted based on structure-activity relationships and comparison with well-documented structural analogs, primarily 1-(3-nitrophenyl)ethanone (the parent ketone) and 2-methoxyacetophenone .

Table 1: Summary of Predicted and Analog-Based Physical Properties

| Property | Predicted Value / State | Rationale & Comparative Insights |

| Appearance | Pale yellow to white crystalline solid | The parent compound, 1-(3-nitrophenyl)ethanone, is a white to yellow solid. The introduction of the methoxy group is not expected to significantly alter the chromophore responsible for this color.[1] |

| Melting Point | 70 - 90 °C | 1-(3-nitrophenyl)ethanone has a melting point of 76-78 °C.[2] The addition of the α-methoxy group may slightly raise or lower this value due to changes in crystal lattice packing and intermolecular forces, but it is expected to remain in a similar range. A sharp melting range is a critical indicator of high purity.[3] |

| Boiling Point | > 200 °C (at atm. pressure) | High boiling point is expected due to the molecular weight and polar functional groups (ketone, nitro). 1-(3-nitrophenyl)ethanone boils at ~202 °C at 12 mmHg.[2] The target compound will likely require vacuum distillation to avoid decomposition. |

| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate. Sparingly soluble in Methanol/Ethanol. Insoluble in water. | The nitro and ketone groups confer polarity, but the overall aromatic character suggests poor aqueous solubility. The parent nitroacetophenone is insoluble in water.[1] Solubility in a range of organic solvents is crucial for its use in synthesis and for analysis via techniques like HPLC and NMR. |

Predicted Spectroscopic Profile for Structural Confirmation

The identity of a synthesized batch must be unequivocally confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals. The aromatic protons will be significantly deshielded by the electron-withdrawing nitro and ketone groups, appearing far downfield.

-

~8.6-8.8 ppm (t, 1H): Proton at C2 of the phenyl ring (between the two electron-withdrawing groups).

-

~8.3-8.5 ppm (d, 1H): Proton at C4 or C6 of the phenyl ring.

-

~8.1-8.3 ppm (d, 1H): Proton at C6 or C4 of the phenyl ring.

-

~7.7-7.9 ppm (t, 1H): Proton at C5 of the phenyl ring.

-

~4.8 ppm (s, 2H): Methylene protons (-CH₂-) alpha to the ketone. This signal is a key identifier.

-

~3.5 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).[4]

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

~195 ppm: Carbonyl carbon (C=O).

-

~148 ppm: Phenyl carbon attached to the nitro group (C-NO₂).

-

~125-135 ppm: Aromatic carbons (CH).

-

~75 ppm: Methylene carbon (-CH₂-).

-

~60 ppm: Methoxy carbon (-OCH₃).

-

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

-

~1700-1720 cm⁻¹: Strong, sharp peak corresponding to the C=O (ketone) stretch.

-

~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹: Two strong peaks for the asymmetric and symmetric N-O stretching of the nitro group (NO₂), respectively.

-

~1100-1120 cm⁻¹: C-O-C stretch from the methoxy group.

-

~3000-3100 cm⁻¹: C-H stretches from the aromatic ring.

-

~2850-3000 cm⁻¹: C-H stretches from the aliphatic methylene and methyl groups.

3.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is a molecular fingerprint.

-

Expected Molecular Ion (M⁺): m/z = 195.05. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₉H₉NO₄) to within a few parts per million.

-

Key Fragmentation Patterns: Expect to see characteristic fragments corresponding to the loss of the methoxy group, the entire methoxymethyl group, and fragments related to the nitrophenyl cation.

-

m/z = 150: [M - CH₂OCH₃]⁺ (loss of the methoxymethyl radical).

-

m/z = 120: [M - CH₂OCH₃ - NO]⁺.

-

A Self-Validating Workflow for Physicochemical Characterization

For any new or sparsely documented compound, a systematic and self-validating workflow is not just a recommendation; it is a necessity for ensuring data integrity. This workflow ensures that each piece of data corroborates the others, leading to an unambiguous compound profile.

4.1 The Logic of the Workflow

The process begins with preliminary checks for identity and purity, followed by more detailed quantitative analysis. This hierarchical approach is efficient and ensures that time-intensive experiments are performed on material that is already confirmed to be the correct substance and of sufficient purity.

4.2 Characterization Workflow Diagram

Caption: Logical workflow for the comprehensive characterization of a novel chemical entity.

Experimental Protocols

The following protocols are designed to be robust and provide high-quality, reproducible data for the characterization of 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

5.1 Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the gold standard for purity assessment of small organic molecules due to its high resolution and sensitivity.[5][6] A gradient elution is selected to ensure separation of the main peak from potential impurities that may have significantly different polarities, such as unreacted starting materials or side-products. UV detection is ideal as the nitrophenyl chromophore provides strong absorbance.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 30% B

-

19-25 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

5.2 Protocol: Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Causality: DSC provides more information than a simple melting point apparatus.[7] It quantitatively measures the heat flow associated with thermal transitions, yielding a precise onset temperature for melting (Tₒₙₛₑₜ) and the enthalpy of fusion (ΔHբᵤₛ). A sharp endothermic peak is indicative of a pure crystalline substance, while a broad peak suggests impurities or multiple thermal events.[3]

-

Instrumentation: Calibrated Differential Scanning Calorimeter.[8]

-

Sample Pans: Aluminum pans with lids.

-

Sample Preparation: Accurately weigh 2-4 mg of the compound into an aluminum pan and hermetically seal it. Prepare an identical empty sealed pan to serve as the reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp temperature from 25 °C to 200 °C at a rate of 10 °C/min.

-

-

-

Data Analysis:

-

Determine the extrapolated onset temperature of the melting endotherm. This is reported as the melting point.

-

Integrate the peak area to calculate the heat of fusion (in J/g).

-

References

-

MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives. Pharmaceuticals. [Link]

-

PubChem. (n.d.). 1-(4-Methoxy-3-nitrophenyl)ethanone. National Center for Biotechnology Information. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). Cheméo. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies. [Link]

- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.

-

ResearchGate. (n.d.). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. ResearchGate. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Labinsights. [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

-

ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). TA Instruments. [Link]

-

Wikimedia Commons. (n.d.). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke. Wikimedia Commons. [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

-

National Center for Biotechnology Information. (n.d.). Physicochemical characterization of drug nanocarriers. PMC. [Link]

-

Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. [Link]

- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.

-

MDPI. (n.d.). Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. MDPI. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Purdue College of Engineering. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]

-

University of Alberta. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. University of Alberta. [Link]

-

NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. westlab.com [westlab.com]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. tainstruments.com [tainstruments.com]

Hazard Assessment and Safe Handling Guide for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Compound Identification and Inferred Hazard Profile

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is an aromatic ketone. Its structure suggests a reactivity profile influenced by the electron-withdrawing nitro group on the phenyl ring.

| Identifier | Information |

| IUPAC Name | 2-Methoxy-1-(3-nitrophenyl)ethan-1-one |

| CAS Number | 35029-97-1 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Physical State | Likely a solid at room temperature, based on analogs like 1-(3-Nitrophenyl)ethanone.[1] |

Synthesized GHS Classification

Based on data from close structural analogs, a provisional GHS classification is proposed. This classification represents a scientifically-grounded estimation and underscores the necessity for cautious handling. Analogs such as 2-Bromo-1-(3-nitrophenyl)ethan-1-one and various nitrophenyl ethanols consistently indicate risks of irritation and acute toxicity.[2][3]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3][4][5][6]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3][4][5][6]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[3][4][6]

Provisional GHS Pictograms:

Caption: Provisional GHS Pictogram for 2-Methoxy-1-(3-nitrophenyl)ethan-1-one.

Inferred Hazard Statements:

-

H302: Harmful if swallowed.[3]

Precautionary Statements (Abridged):

Principles of Safe Handling and Exposure Control

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The causality behind the following engineering and personal protective equipment (PPE) recommendations is to create a multi-layered barrier against these routes.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[9] This is non-negotiable. The rationale is to contain airborne particulates and vapors at the source, preventing inhalation, which may cause respiratory irritation.[3][6]

-

Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible in the work area.[4] The nitrophenyl functional group suggests a high potential for severe eye irritation, making rapid decontamination critical to preventing lasting damage.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a checklist but a system designed to protect the user from foreseeable hazards.

Caption: PPE selection workflow for handling the target compound.

-